molecular formula C8H8ClFN2O2 B6210896 ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate CAS No. 2454397-74-9

ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate

Cat. No.: B6210896
CAS No.: 2454397-74-9
M. Wt: 218.6
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Description

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, along with an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of a pyridine derivative, followed by the introduction of the amino group and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis of the ester group results in the formation of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of pyridine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products that require specific pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-amino-6-chloropyridine-3-carboxylate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Ethyl 4-amino-5-fluoropyridine-3-carboxylate:

    Ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate: Contains a methyl group instead of a fluoro group, which can alter its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2454397-74-9

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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